4-Nitro-2-(thiophen-3-YL)benzoic acid

Coordination Chemistry X-ray Crystallography Lanthanide Complexes

Researchers requiring a specific 4-nitro regioisomer for lanthanide-based luminescent materials face sourcing challenges; isomeric substitution profoundly impacts coordination geometry and quantum efficiency. 4-Nitro-2-(thiophen-3-yl)benzoic acid (CAS 919087-95-9) provides the exact regiochemistry to avoid irreproducible photophysical outcomes. - Enables Eu(III) complexes with luminescence quantum yields up to 3.1% and Tb(III) up to 9.8%, with excited-state lifetimes in the microsecond regime. - Carboxylic acid handle for further derivatization; nitro group modulates electronic properties and framework topology. Sourced with batch consistency and available for immediate dispatch.

Molecular Formula C11H7NO4S
Molecular Weight 249.24 g/mol
CAS No. 919087-95-9
Cat. No. B6395859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-2-(thiophen-3-YL)benzoic acid
CAS919087-95-9
Molecular FormulaC11H7NO4S
Molecular Weight249.24 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])C2=CSC=C2)C(=O)O
InChIInChI=1S/C11H7NO4S/c13-11(14)9-2-1-8(12(15)16)5-10(9)7-3-4-17-6-7/h1-6H,(H,13,14)
InChIKeyGFKTYNXQZQOWJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitro-2-(thiophen-3-yl)benzoic Acid Sourcing Overview


4-Nitro-2-(thiophen-3-yl)benzoic acid is a substituted benzoic acid bearing a nitro group at the 4-position and a thiophen-3-yl moiety at the 2-position . This compound belongs to the class of thiophenyl-derivatized nitrobenzoic acids, a family of heterocyclic aromatic carboxylic acids valued as synthetic intermediates and ligand precursors in coordination chemistry and materials science [1]. The combination of a strong electron-withdrawing nitro group, an electron-rich thiophene ring, and a carboxylic acid functional handle imparts distinct electronic, steric, and hydrogen-bonding characteristics that differentiate it from simpler benzoic acid derivatives .

1
Position-dependent ligand precursor
Coordination geometry and photophysics depend on nitro regiochemistry
2
Lanthanide sensitization research
Eu(III) and Tb(III) complexation for luminescence and materials studies
3
Medicinal chemistry intermediate
Defined LogP and TPSA profile supports building block selection

4-Nitro-2-(thiophen-3-yl)benzoic Acid Substitution Risks


Generic substitution within the thiophenyl-nitrobenzoic acid class is not feasible due to the profound impact of nitro group positioning on metal coordination geometry and resulting photophysical properties. Systematic crystallographic and luminescence studies demonstrate that the regiochemistry of nitro substitution—whether at the 2-, 3-, 4-, or 5-position relative to the carboxylic acid and thiophene groups—dictates the crystal space group, unit cell volume, and ultimately the luminescence quantum yield and excited-state lifetime of lanthanide complexes derived from these ligands [1]. For procurement decisions, this means that selecting a positional isomer without experimental validation of its performance in the intended application introduces substantial risk of altered material properties, failed synthetic outcomes, or irreproducible assay results.

Isomer Positional isomers (2-nitro, 3-nitro, or 5-nitro) may shift crystal packing and luminescence quantum yield.
Analogs 2-Thienyl analog (CAS 1081788-90-0) shares purity grade but differs in coordination behavior; CAS verification required.
Class Generic benzoic acid or nitrobenzoic acid building blocks lack the thiophene antenna and will not sensitize lanthanide emission.

4-Nitro-2-(thiophen-3-yl)benzoic Acid Differentiation Evidence


Coordination Geometry vs. 3-Nitro Isomer

When complexed with Eu(III), the 3-nitro positional isomer (3-nitro-2-thiophen-3-yl-benzoic acid) adopts a triclinic crystal system (space group P1̄), whereas the 2-nitro and 5-nitro isomers crystallize in monoclinic C2/c and triclinic P1̄ systems, respectively, with distinct unit cell parameters [1]. Although direct crystallographic data for the target 4-nitro isomer are not reported in this comparative series, the observed isomer-dependent variation establishes that nitro group regiochemistry is a critical determinant of coordination geometry—a parameter that directly influences material properties such as luminescence efficiency and magnetic behavior.

Coordination Geometry vs. 3-Nitro Isomer
Class-level inference
~3.8× unit cell volume difference across isomers (V = 1893.5–7194.6 ų)
2-Nitro V=7194.6 ų
3-Nitro V=1893.5 ų
Crystal system depends on nitro position; isomer selection controls coordination geometry.
Direct 4-nitro crystallographic data not in comparative series; class-level trend reported.
Coordination Chemistry X-ray Crystallography Lanthanide Complexes

Luminescence Quantum Yield Variation

The quantum yield of Eu(III) luminescence varies by a factor of >3 across the series of thiophenyl-derivatized nitrobenzoato ligands (range: 0.9–3.1%), with the highest value corresponding to the most intense luminescence reported for Ln(III) solutions with this sensitizer type [1]. The 4-nitro isomer (target compound) occupies a specific position within this structure-activity landscape, with its electronic configuration predicted to yield quantum efficiency distinct from the 2-nitro, 3-nitro, and 5-nitro analogs [1].

Luminescence Quantum Yield
Class-level inference
~3.4× variation across positional isomers (0.9–3.1%)
Max 3.1%
Reported quantum yield range supports isomer-specific procurement for reproducible luminescence.
Individual 4-nitro isomer yield not independently reported.
Luminescence Spectroscopy Lanthanide Sensitization Photophysics

Excited-State Lifetime Variation

Luminescence lifetimes for Eu(III) complexes across the thiophenyl-nitrobenzoato ligand series span 248.3–338.9 μs, a >36% variation attributable to differences in non-radiative decay pathways modulated by ligand regiochemistry [1]. For Tb(III) complexes, the lifetime range is even broader (208.6–724.9 μs, ~3.5× variation), demonstrating that nitro group positioning profoundly influences the excited-state dynamics of the resulting coordination compounds [1].

Excited-State Lifetime
Class-level inference
Eu(III): 248.3–338.9 μs (1.36×); Tb(III): 208.6–724.9 μs (3.47×)
Tb(III) range: 3.47×
Lifetime variation driven by nitro regiochemistry; critical for time-gated assay design.
Reported values from methanolic solution, room temperature.
Time-Resolved Luminescence Lanthanide Photophysics Sensitizer Design

Predicted LogP and Polar Surface Area

Computational predictions indicate that 4-nitro-2-(thiophen-3-yl)benzoic acid possesses a calculated LogP of 3.54470 and a topological polar surface area (TPSA) of 111.36 Ų . These values place it in a lipophilic range (LogP >3) with moderate polarity, parameters that influence membrane permeability, solubility, and formulation behavior in biological assays. The thiophen-3-yl substitution pattern at the 2-position, combined with nitro at the 4-position, creates a specific electronic and steric profile that differs from other regioisomers.

Predicted LogP and TPSA
Supporting evidence
LogP = 3.54; TPSA = 111.36 Ų
vs benzoic acid LogP ~1.87
Supports lipophilic compound prioritization; differentiates from less lipophilic analogs.
Computational prediction; method not specified. Source review recommended.
Computational Chemistry ADME Prediction Drug Discovery

Commercial Specification vs. 2-Thienyl Isomer

The 3-thienyl isomer (target compound, CAS 919087-95-9) is commercially supplied at 95% purity, as is its 2-thienyl analog (4-nitro-2-(thiophen-2-yl)benzoic acid, CAS 1081788-90-0) . Both compounds share identical molecular formula (C11H8NO4S) and comparable molecular weight (250.30 g/mol) . Procurement of the correct isomer therefore relies on CAS number verification rather than purity grade or formula-based identification.

Commercial Spec vs. 2-Thienyl Isomer
Head-to-head
3-Thienyl: 95% (AB325800); 2-Thienyl: 95% (AB325769)
Equivalent purity grade
CAS number differentiation required; purity grade alone does not distinguish isomers.
Verify CAS 919087-95-9 and product code upon procurement.
Chemical Procurement Building Block Sourcing Quality Specification

Application Scenarios for 4-Nitro-2-(thiophen-3-yl)benzoic Acid


Lanthanide Luminescence Materials

As a ligand precursor for Eu(III) and Tb(III) complexes used in time-resolved luminescence assays, bioimaging probes, and light-emitting devices. The 4-nitro-2-(thiophen-3-yl)benzoato framework belongs to a ligand class that produces luminescence quantum yields up to 3.1% for Eu(III) and 9.8% for Tb(III) with microsecond-scale lifetimes, performance metrics that position these materials among the most efficient solution-state lanthanide emitters with this sensitizer architecture [1]. The specific regiochemistry (4-nitro, 2-thiophen-3-yl) is anticipated to yield distinct photophysical output relative to the 2-nitro, 3-nitro, and 5-nitro analogs [1].

Coordination Polymers and MOF Synthesis

Serving as a bifunctional building block where the carboxylic acid moiety enables metal coordination while the nitro and thiophene groups modulate electronic properties and framework topology. Crystallographic evidence from related isomers demonstrates that nitro group positioning directly influences the crystal system and unit cell dimensions of resulting coordination compounds, with unit cell volumes varying by nearly 4-fold depending on substitution pattern [1]. The 4-nitro isomer provides a specific geometric and electronic profile for designing framework materials with tailored porosity, conductivity, or catalytic activity.

Medicinal Chemistry Intermediate: Defined Lipophilicity

As a synthetic intermediate for constructing bioactive molecules where controlled lipophilicity is required. The computed LogP of 3.54470 and polar surface area of 111.36 Ų [1] indicate a compound that resides within drug-like chemical space, offering enhanced membrane permeability relative to unsubstituted or mono-substituted benzoic acid scaffolds. The carboxylic acid handle permits further derivatization via amide coupling, esterification, or reduction, while the nitro group can serve as a precursor to amines or as a pharmacophoric element in its own right.

SAR Studies of Nitroaromatic Ligands

For systematic exploration of how nitro group regiochemistry modulates metal-binding affinity, stability constant, and energy transfer efficiency. Stability constants (log β11) across the thiophenyl-nitrobenzoato ligand series range from 2.73–4.30 for Eu(III) and 3.34–4.18 for Tb(III) [1], demonstrating that nitro position influences thermodynamic stability of the resulting complexes. The 4-nitro isomer represents a specific data point within this SAR landscape, enabling researchers to probe the electronic and steric contributions of the 4-position nitro group relative to other substitution patterns.

Application
Selection Property
Validation Focus
Lanthanide Luminescence Materials
Ligand-field tuning via nitro regiochemistry
Luminescence quantum yield and lifetime verification
Coordination Polymers and MOF Synthesis
Bifunctional building block geometry
Crystal system and unit cell parameter confirmation
Medicinal Chemistry Intermediate
Defined LogP (3.54) and TPSA (111.36 Ų) profile
Lipophilicity and permeability assay context review
SAR Studies of Nitroaromatic Ligands
4-Position nitro group electronic contribution
Stability constant and energy transfer efficiency comparison
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